methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate
Overview
Description
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 1H-indole-3-carboxylates: Exhibits anti-viral activity.
Uniqueness: Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate stands out due to its unique imidazolino[1,2-h]purin structure, which imparts distinct chemical and biological properties not commonly found in other similar compounds .
Properties
IUPAC Name |
methyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-11-9-21-14-15(19-17(21)23(11)12-7-5-4-6-8-12)20(2)18(26)22(16(14)25)10-13(24)27-3/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNQIAUVGBUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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